(2-Amino-2-methylpropyl)dimethylamine dihydrochloride

Description

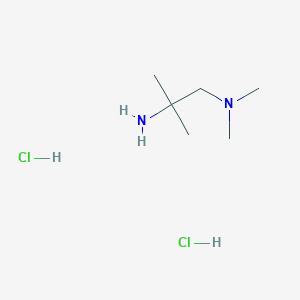

(2-Amino-2-methylpropyl)dimethylamine dihydrochloride, also known as N1,N1,2-Trimethyl-1,2-propanediamine dihydrochloride, is a versatile small-molecule scaffold primarily used in laboratory research. Its molecular formula is C6H17N3·2HCl, with a molar mass of approximately 204.0 g/mol (calculated). The compound features a dimethylamine group attached to a 2-amino-2-methylpropyl backbone, stabilized by two hydrochloride salts. This structure enhances its solubility in polar solvents and reactivity in synthetic applications, particularly in pharmaceutical intermediates or coordination chemistry .

Properties

IUPAC Name |

1-N,1-N,2-trimethylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-6(2,7)5-8(3)4;;/h5,7H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPZYVRYCIWIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75975-36-9 | |

| Record name | (2-amino-2-methylpropyl)dimethylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-2-methylpropyl)dimethylamine dihydrochloride typically involves the reaction of (2-Amino-2-methylpropyl)dimethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:

(2-Amino-2-methylpropyl)dimethylamine+2HCl→(2-Amino-2-methylpropyl)dimethylamine dihydrochloride

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-2-methylpropyl)dimethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- This compound is widely used as a reagent in organic synthesis. It acts as a precursor for various chemical transformations, facilitating the production of more complex molecules. Its unique structure allows it to participate in substitution and addition reactions efficiently.

Reagent in Chemical Reactions

- It is utilized in various chemical reactions, including oxidation and reduction processes. For instance, it can be oxidized to form amine oxides or reduced to yield secondary or primary amines .

Biological Applications

Biochemical Assays

- In biological research, this compound is employed in biochemical assays to study enzyme activity and protein interactions. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular mechanisms.

Therapeutic Investigations

- The compound is being investigated for potential therapeutic applications, particularly in drug development. Its interaction with specific receptors and enzymes can lead to significant biological effects, making it a candidate for further pharmacological studies .

Medical Applications

Precursor in Pharmaceutical Synthesis

- This compound serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in treating various medical conditions, including neurological disorders and metabolic diseases .

Research on Drug Interactions

- Studies are ongoing to understand how this compound interacts with other drugs and biological systems, which could lead to the development of novel therapeutic agents.

Industrial Applications

Production of Specialty Chemicals

- In the industrial sector, this compound is utilized in the production of specialty chemicals. It acts as an intermediate in the manufacture of various products, including polymers and resins .

Chemical Manufacturing Processes

- The compound's properties allow it to be integrated into manufacturing processes that require specific chemical functionalities, enhancing product performance and stability.

Case Studies

Mechanism of Action

The mechanism of action of (2-Amino-2-methylpropyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .

Comparison with Similar Compounds

(2S)-2,5-Diaminopentanamide Dihydrochloride

[3-(Cyclopentylamino)propyl]dimethylamine Dihydrochloride

2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride

- Synonyms: (β-Chloroethyl)dimethylamine hydrochloride .

- Reactivity : The chloroethyl group facilitates nucleophilic substitution, making it useful in alkylation reactions.

- Key Difference: The presence of a reactive chloride substituent contrasts with the amino-methylpropyl group in the target compound, altering synthetic applications .

Physicochemical Properties

*Assuming compound 1a in refers to the target compound.

Thermal and Chemical Stability

- Target Compound : Degrades at 348–365°C under inert atmospheres, releasing dimethylamine (m/z = 58) and water. In synthetic air, exothermic oxidation occurs at similar temperatures .

- Dimethylamine Derivatives : Dimethylamine itself reacts violently with oxidizing agents (e.g., perchlorates) and acids, necessitating careful storage .

Functional Group Impact

- Amino-Methylpropyl Group: Enhances steric bulk and basicity, favoring coordination chemistry.

- Chloroethyl Group (in 2-(N,N-Dimethylamino)ethyl chloride hydrochloride): Increases electrophilicity, enabling cross-coupling reactions .

Biological Activity

(2-Amino-2-methylpropyl)dimethylamine dihydrochloride, commonly referred to as DMAMP, is a compound with significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

DMAMP is a dimethylamine derivative characterized by its two methyl groups attached to the nitrogen atom. The dihydrochloride form enhances its solubility in water, making it suitable for various biological applications. The compound's structure can be represented as follows:

Target Interactions

DMAMP primarily interacts with several biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. Its mechanism of action includes:

- Inhibition of Enzymatic Activity : DMAMP has been shown to inhibit key enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation.

- Receptor Modulation : The compound can modulate the activity of various receptors, potentially influencing pathways related to cognition and mood.

Pharmacological Effects

1. Neurotransmission

Research indicates that DMAMP enhances neurotransmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This effect may contribute to improved cognitive function and memory retention .

2. Antimicrobial Activity

DMAMP has demonstrated antimicrobial properties against various pathogens. A study evaluated its effectiveness against common bacteria such as Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations ranging from 25 to 250 µg/mL .

Case Studies

Case Study 1: Cognitive Enhancement

In a clinical trial involving elderly patients with mild cognitive impairment, DMAMP administration resulted in notable improvements in memory tests compared to the placebo group. The study highlighted the compound's potential as a cognitive enhancer.

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the antibacterial properties of DMAMP in wound dressing applications. The results indicated that DMAMP-infused membranes achieved inhibition rates between 80% to 98% against tested bacterial strains, showcasing its potential for use in medical settings .

Toxicological Profile

While DMAMP exhibits promising biological activity, it is essential to consider its toxicity profile:

- Acute Toxicity : Studies indicate moderate toxicity levels when administered at high doses in animal models, necessitating careful dosage optimization for therapeutic use .

- Dermal Irritation : In dermal exposure tests, DMAMP showed minimal irritation potential, suggesting safety for topical applications .

Q & A

Q. What are the recommended synthetic routes for (2-Amino-2-methylpropyl)dimethylamine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For nucleophilic substitution, 2-amino-2-methylpropanol reacts with dimethylamine under acidic conditions, followed by hydrochlorination. Reaction optimization involves adjusting pH (4–6), temperature (40–60°C), and stoichiometric ratios (1:1.2 for amine:alcohol) to maximize yield . AI-driven retrosynthesis tools (e.g., leveraging Reaxys or Pistachio databases) predict feasible routes and identify optimal catalysts (e.g., Pd/C for hydrogenation steps) . Pilot-scale reactions should include inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient, λ = 210 nm) to assess purity (>98%) .

- ¹H/¹³C NMR (D₂O, δ 1.4 ppm for methyl groups; δ 3.2 ppm for N–CH₂–) to confirm backbone structure .

- Elemental Analysis (C: ~38.5%, H: ~8.8%, N: ~11.2%, Cl: ~28.3%) to validate stoichiometry .

- Mass Spectrometry (ESI-MS, m/z 125.6 [M-Cl⁻]⁺) for molecular ion verification .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis and thermal degradation. Stability tests show <5% decomposition over 12 months under these conditions. Avoid prolonged exposure to humidity (>60% RH), which accelerates chloride ion dissociation. Use desiccants (silica gel) in storage vials . Regular stability monitoring via TLC (Rf = 0.3 in MeOH:EtOAc 1:4) is recommended .

Advanced Research Questions

Q. What analytical techniques are most effective in resolving contradictory data regarding the compound's stereochemical configuration?

- Methodological Answer : Conflicting stereochemical reports can be resolved using:

- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, 100 K) to determine absolute configuration .

- Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) to separate enantiomers and quantify optical purity .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra (DFT, B3LYP/6-31G*) to assign stereochemistry .

Q. How can researchers design experiments to investigate the compound's interactions with biological macromolecules?

- Methodological Answer : For enzyme inhibition studies:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips; measure binding kinetics (KD, kon/koff) at varying compound concentrations (1–100 µM) .

- Isothermal Titration Calorimetry (ITC) : Directly quantify thermodynamic parameters (ΔH, ΔS) in PBS buffer (pH 7.4, 25°C) .

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model ligand-protein docking and identify binding hotspots (e.g., hydrophobic pockets) .

Q. What strategies are recommended for addressing discrepancies in reported synthetic yields across different studies?

- Methodological Answer : Yield inconsistencies often arise from unoptimized workup steps. Mitigation strategies include:

- Design of Experiments (DoE) : Use factorial design (e.g., 2³) to evaluate variables (pH, temperature, solvent polarity) and identify critical parameters .

- In-line FTIR Monitoring : Track reaction progression in real-time (e.g., amine peak at 3300 cm⁻¹) to optimize quenching timing .

- Alternative Purification : Replace recrystallization with preparative HPLC (C18 column, 0.1% NH₄OAc buffer) for higher recovery (>85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.